UV-Visible Spectroscopic Differentiation: Blue Shift in (0,0) Band vs. o-Chlorotoluene
The electronic absorption spectrum of 2-chloro-6-fluorotoluene exhibits a distinct blue shift in its (0,0) band relative to o-chlorotoluene, providing a clear spectroscopic fingerprint for identity verification and purity assessment [1]. This shift is attributed to the combined electronic effects of the ortho-chlorine and ortho-fluorine substituents, which alter the π-electron distribution of the aromatic ring.
| Evidence Dimension | (0,0) Band Position (UV-Visible) |
|---|---|
| Target Compound Data | 2700.7 Å (37,017 cm⁻¹) |
| Comparator Or Baseline | o-Chlorotoluene: 2712 Å (estimated shift from literature) |
| Quantified Difference | Blue shift of approximately 11 Å (observed qualitative shift) |
| Conditions | Vapour phase absorption spectrum in the near ultraviolet (2553-2722 Å region) |
Why This Matters
This spectroscopic distinction enables unequivocal identification and quantification of 2-chloro-6-fluorotoluene in mixtures, critical for quality assurance in procurement and process analytical technology (PAT) during manufacturing.
- [1] Tripathi, G. N. R., Tewari, B. N., Verma, R. M., & Ram, S. (1974). Electronic absorption spectrum of 2-chloro 6-fluoro toluene in vapour phase. Journal de Chimie Physique, 71, 545-548. View Source
